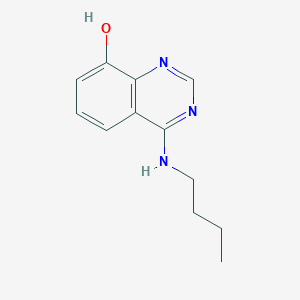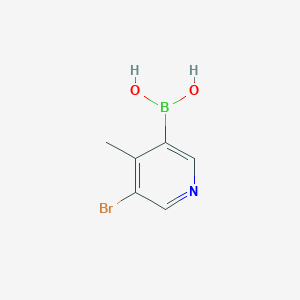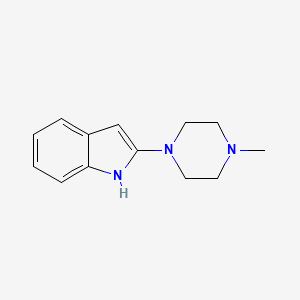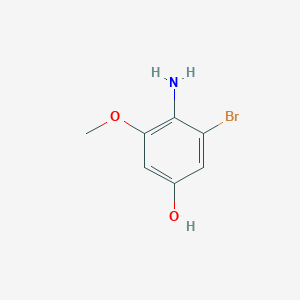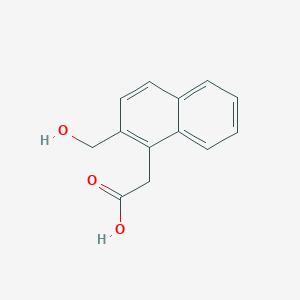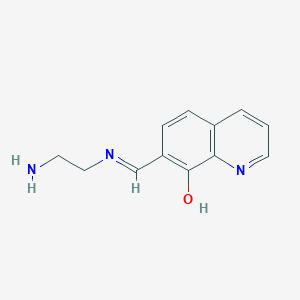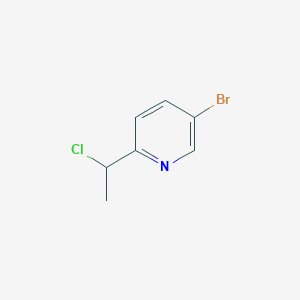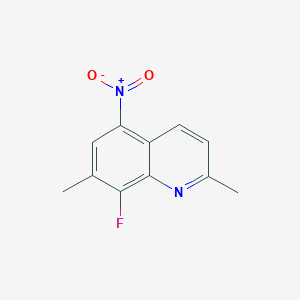
8-Fluoro-2,7-dimethyl-5-nitroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Fluoro-2,7-dimethyl-5-nitroquinoline is a fluorinated quinoline derivative. Quinoline compounds are known for their diverse biological activities and applications in medicinal chemistry. The incorporation of fluorine and nitro groups into the quinoline structure enhances its chemical properties, making it a valuable compound for various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-2,7-dimethyl-5-nitroquinoline typically involves multi-step reactions starting from commercially available precursors. One common method includes the nitration of 2,7-dimethylquinoline followed by fluorination. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The fluorination step can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and waste generation. Continuous flow reactors and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Fluoro-2,7-dimethyl-5-nitroquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.
Substitution: The fluorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Reduction: 8-Amino-2,7-dimethyl-5-nitroquinoline.
Substitution: 8-Methoxy-2,7-dimethyl-5-nitroquinoline.
Wissenschaftliche Forschungsanwendungen
8-Fluoro-2,7-dimethyl-5-nitroquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antineoplastic, and antiviral activities.
Industry: Utilized in the development of materials with unique optical and electronic properties.
Wirkmechanismus
The mechanism of action of 8-Fluoro-2,7-dimethyl-5-nitroquinoline involves its interaction with specific molecular targets. The fluorine and nitro groups enhance its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The compound may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction pathways, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
- 8-Fluoro-5-nitroquinoline
- 2,7-Dimethylquinoline
- 5-Nitroquinoline
Comparison: 8-Fluoro-2,7-dimethyl-5-nitroquinoline is unique due to the presence of both fluorine and nitro groups, which confer distinct chemical and biological properties. Compared to 8-Fluoro-5-nitroquinoline, the additional methyl groups in this compound may enhance its lipophilicity and membrane permeability. This compound’s unique structure makes it a valuable candidate for further research and development in various fields.
Eigenschaften
Molekularformel |
C11H9FN2O2 |
|---|---|
Molekulargewicht |
220.20 g/mol |
IUPAC-Name |
8-fluoro-2,7-dimethyl-5-nitroquinoline |
InChI |
InChI=1S/C11H9FN2O2/c1-6-5-9(14(15)16)8-4-3-7(2)13-11(8)10(6)12/h3-5H,1-2H3 |
InChI-Schlüssel |
XVBWKQIQXMKNPR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C(=CC(=C2C=C1)[N+](=O)[O-])C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


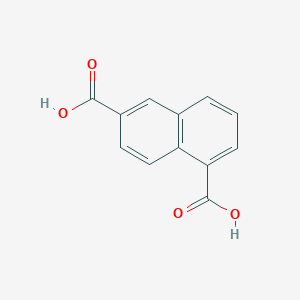
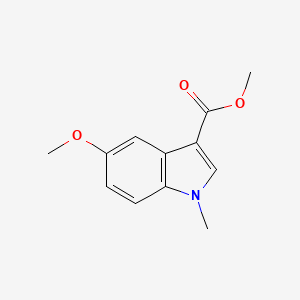
![5-([1,1'-Biphenyl]-4-yl)oxazole](/img/structure/B15068100.png)

